molecular formula C7H15NO B12993611 Rel-(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine

Rel-(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine

Cat. No.: B12993611
M. Wt: 129.20 g/mol
InChI Key: HAPFZBJQSMUMBG-RNFRBKRXSA-N
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Description

Rel-(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine is a chiral amine compound with a cyclopentane ring substituted with a methoxy group and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the cyclopentane ring, which can be achieved through various methods such as cyclization reactions.

    Methylamine Substitution: The final step involves the substitution of the amine group with a methyl group, which can be achieved using methylamine under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methylamine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or other amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

Rel-(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Rel-(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Rel-(1R,3R)-3-methoxycyclopentane-1-carboxylic acid: This compound has a carboxylic acid group instead of a methylamine group.

    Rel-(1R,3R)-3-methoxycyclohexaneethanol: This compound has a cyclohexane ring instead of a cyclopentane ring.

    Rel-(1R,3R)-3-methoxy-N-methylcyclohexan-1-amine: This compound has a cyclohexane ring and similar functional groups.

These comparisons help to understand the structural and functional differences that contribute to the unique properties and applications of this compound.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(1R,3R)-3-methoxy-N-methylcyclopentan-1-amine

InChI

InChI=1S/C7H15NO/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m1/s1

InChI Key

HAPFZBJQSMUMBG-RNFRBKRXSA-N

Isomeric SMILES

CN[C@@H]1CC[C@H](C1)OC

Canonical SMILES

CNC1CCC(C1)OC

Origin of Product

United States

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